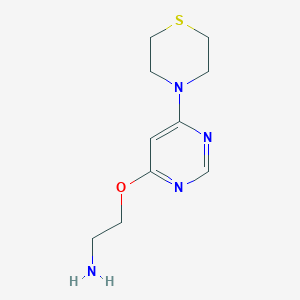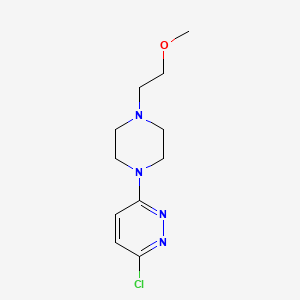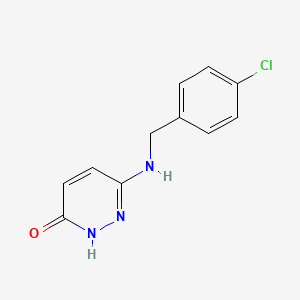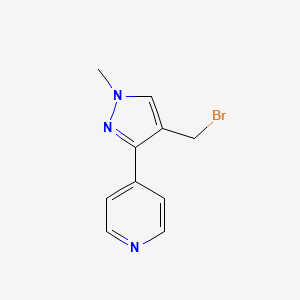
4-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine
説明
The compound “4-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine” is likely a brominated heterocyclic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The bromomethyl group (-CH2Br) is attached to the 4-position of the pyridine ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and pyrazole rings, along with the bromomethyl group attached to the pyridine ring. The presence of nitrogen in the rings would make the compound a base, and the bromine atom would make it a good leaving group for further reactions .Chemical Reactions Analysis
As a brominated compound, “4-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine” would be expected to undergo various substitution reactions. The bromine atom could be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a brominated heterocyclic compound, it would likely be a crystalline solid at room temperature .科学的研究の応用
Chemical Inhibitors of Cytochrome P450 Isoforms
Chemical inhibitors play a crucial role in deciphering the involvement of specific cytochrome P450 (CYP) isoforms in drug metabolism. The selectivity of chemical inhibitors, including compounds related to pyrazole-pyridine structures, is critical for understanding drug-drug interactions and metabolic pathways. Potent and selective inhibitors are used in phenotyping studies to predict potential drug interactions (Khojasteh et al., 2011).
Kinase Inhibition
Pyrazolo[3,4-b]pyridine derivatives have been identified as versatile scaffolds for the design of kinase inhibitors. These compounds can interact with kinases via multiple binding modes, making them valuable in the development of therapies targeting a wide range of kinase-related diseases. The structural versatility of pyrazolo[3,4-b]pyridine allows for the creation of potent and selective kinase inhibitors (Wenglowsky, 2013).
Synthesis of Heterocycles
The pyranopyrimidine core, derived from pyrazole-pyridine scaffolds, is a key precursor in the synthesis of various medicinally significant compounds. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, are employed for the synthesis of these heterocycles, demonstrating the broad applicability of these structures in medicinal chemistry and pharmaceutical research (Parmar et al., 2023).
Diversity in Chemistry and Properties
Pyrazole-pyridine/pyrazine ligands and their metal complexes exhibit significant diversity in chemistry and properties. These complexes have been explored for their potential applications in catalysis, drug development, and material science, illustrating the wide-ranging utility of the pyrazole-pyridine structure in scientific research (Olguín & Brooker, 2011).
Medicinal Applications
Compounds containing the pyrazolo[3,4-d]pyrimidine scaffold, closely related to pyrazole-pyridine structures, have shown a broad spectrum of medicinal properties, including anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. These findings underscore the therapeutic potential of this scaffold in drug discovery, highlighting the importance of structural variations for achieving specific biological effects (Cherukupalli et al., 2017).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[4-(bromomethyl)-1-methylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-14-7-9(6-11)10(13-14)8-2-4-12-5-3-8/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBMRZQHHROPID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=NC=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




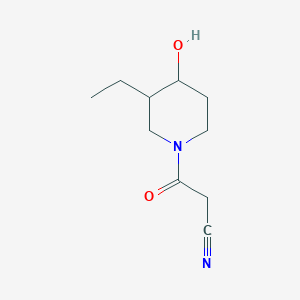
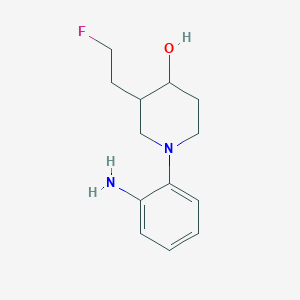
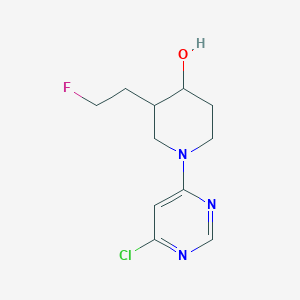

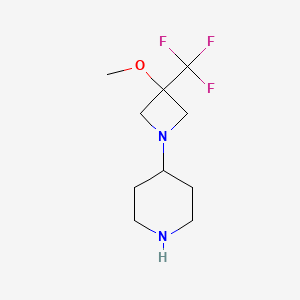
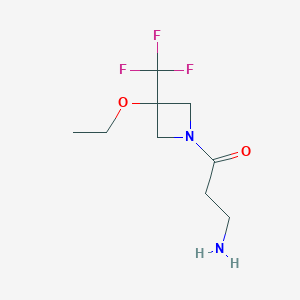

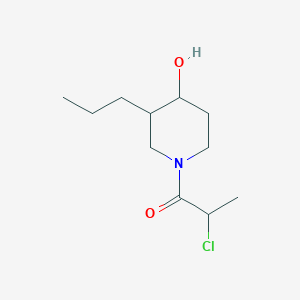
![3-(chloromethyl)-6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B1481815.png)

